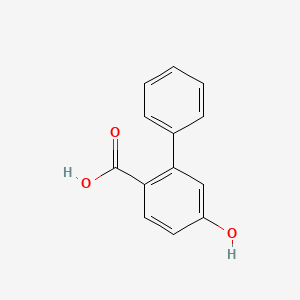

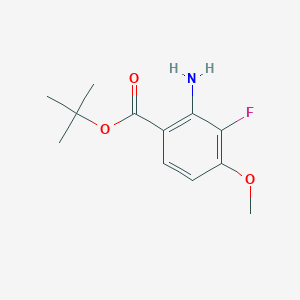

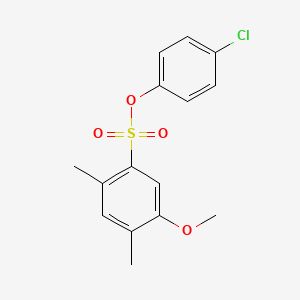

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the aminohalogenation reaction, as seen in the synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide . This reaction typically involves the addition of a halogen and a nitrogen-containing group to a substrate. The process is characterized by techniques such as melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), electron ionization mass spectrometry (EIMS), and high-resolution electrospray ionization mass spectrometry (ESIHRMS). The crystal structure is determined using single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of related compounds is determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal. For instance, the compound mentioned in the first paper crystallizes in a monoclinic space group and has specific cell dimensions and volume . The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide compounds can be complex and diverse. The aminohalogenation reaction mentioned in the first paper is an example of how these compounds can be synthesized . The reactivity of the furan ring and the sulfonamide group can lead to various chemical transformations, which are essential for the development of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical properties such as melting point, density, and crystallographic parameters are determined experimentally. The compound in the first paper has a density of 1.513 g/cm3 and a melting point that can be determined through experimental procedures . The chemical properties, such as reactivity and stability, are inferred from the molecular structure and the nature of the functional groups present in the compound.

Applications De Recherche Scientifique

Bioactive Heterocyclic Compounds

Five-membered heterocycles like furan play a critical role in the design of bioactive molecules in drug development. These structural units are integral to the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The incorporation of heteroaryl substituents such as furan-2-yl and pyridin-3-yl into these compounds can significantly impact their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review by Ostrowski (2022) illustrates the importance of these substituents in enhancing the biological activity of various compounds (Ostrowski, 2022).

Chemical Modification of Biomolecules

The chemical modification of xylan to produce new biopolymer ethers and esters demonstrates the potential of furan- and pyridinyl-derivatives in creating materials with specific properties for drug delivery applications. Petzold-Welcke et al. (2014) explored how these modifications influence the structure and properties of the resulting products, pointing towards the application of furan derivatives in the creation of spherical nanoparticles for targeted drug delivery (Petzold-Welcke et al., 2014).

Cytochrome P450 Inhibitors

The study by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of Cytochrome P450 (CYP) isoforms highlights the relevance of structural derivatives like furan in deciphering the specific involvement of CYP isoforms in drug metabolism. This research is vital for understanding drug-drug interactions and for the development of more selective CYP inhibitors (Khojasteh et al., 2011).

Green Chemical Processes

Chernyshev et al. (2017) discussed the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, a process integral for creating sustainable polymers, fuels, and other chemicals. This review underscores the potential of furan derivatives in replacing non-renewable hydrocarbon sources, marking a significant step towards green chemistry (Chernyshev et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-13-5-6-17(8-14(13)2)24(21,22)20-11-15-9-16(12-19-10-15)18-4-3-7-23-18/h3-10,12,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWZWPKWGNQFDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)